Amino(1-cycloocten-1-yl)acetic acid
Description
Amino(1-cycloocten-1-yl)acetic acid is a non-proteinogenic amino acid featuring an eight-membered cycloalkenyl ring conjugated to an acetic acid backbone. These characteristics may influence its solubility, metabolic stability, and applications in medicinal chemistry or materials science.
Properties
CAS No. |
67654-45-9 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-2-[(1E)-cycloocten-1-yl]acetic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(10(12)13)8-6-4-2-1-3-5-7-8/h6,9H,1-5,7,11H2,(H,12,13)/b8-6+ |
InChI Key |
LRXGLWRNFLTEBN-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC/C(=C\CC1)/C(C(=O)O)N |
Canonical SMILES |
C1CCCC(=CCC1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino(1-cycloocten-1-yl)acetic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
Amino(1-cycloocten-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro or nitroso group.
Reduction: Reduction reactions can convert the cyclooctene ring to a cyclooctane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce saturated cyclooctane derivatives.
Scientific Research Applications
Amino(1-cycloocten-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Mechanism of Action
The mechanism by which Amino(1-cycloocten-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes involved in amino acid metabolism or interact with receptors in biological systems. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical features of Amino(1-cycloocten-1-yl)acetic acid with its analogs:
*Estimated based on structural analogy.
Key Observations:
- Ring Strain and Reactivity: ACC’s three-membered cyclopropane ring confers significant strain, making it highly reactive in biological systems (e.g., ethylene biosynthesis) .
- Solubility and Lipophilicity : Larger rings (e.g., cycloocten) increase molecular weight and lipophilicity, which may reduce aqueous solubility compared to ACC. For example, ACC’s logP is approximately -1.5, while cycloocten derivatives could approach ~1.0–2.0, favoring membrane permeability.
- Substituent Effects : Substitutions on the cycloalkenyl ring (e.g., oxo groups in cyclohexene derivatives ) alter electronic properties and hydrogen-bonding capacity, impacting interactions in biological systems.
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Role in Ethylene Biosynthesis : ACC is a direct precursor of ethylene in plants, regulated by ACC synthase and ACC oxidase .
- Conjugation Pathways : ACC forms malonyl and glutamyl conjugates in tomato fruit, modulating ethylene production .
- Microbial Interactions : Soil bacteria expressing ACC deaminase degrade ACC to reduce ethylene levels, promoting plant growth under stress .
Amino(1-cyclopenten-1-yl)acetic Acid
- Medicinal Chemistry : Vendor data () highlights its use in drug discovery, though specific targets or mechanisms are undisclosed. Its five-membered ring balances strain and stability, making it a viable scaffold for pharmacophore modeling .
This compound
- Hypothetical Applications : The larger ring may enhance binding to hydrophobic pockets in enzymes or receptors. Its conformational flexibility could mimic natural substrates in peptide-based therapeutics.
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